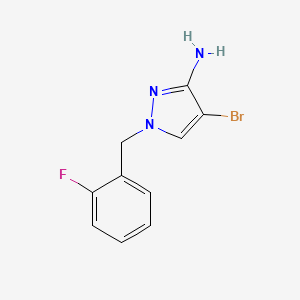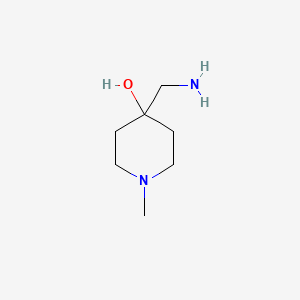
ブチル(2S)-2-ヒドロキシプロパノエート
概要
説明
Butyl (S)-(-)-lactate (Butyl-S-lactate) is an alkyl lactate. It is widely used as a food additive. Enantioselective synthesis of butyl-S-lactate has been described.
科学的研究の応用
もちろんです。ブチル(2S)-2-ヒドロキシプロパノエート、別名(-)-ブチルL-乳酸またはプロパン酸、2-ヒドロキシ-、ブチルエステル、(2S)-の科学研究における応用を包括的に分析したものが以下になります。それぞれの応用は、明確にするために別々の見出しの下に詳しく説明されています。
医薬品および薬物送達
ブチル(2S)-2-ヒドロキシプロパノエート: は、医薬品業界で、さまざまな薬物の合成における溶媒および中間体として使用されています。そのエステル構造により、プロドラッグとして作用し、有効成分(API)のバイオアベイラビリティを向上させることができます。 この化合物は、薬物の溶解性と安定性を向上させることができ、より良い吸収と治療効果を促進します .
化粧品およびパーソナルケア
化粧品業界では、(-)-ブチルL-乳酸は、その軟化剤および保湿特性で高く評価されています。ローション、クリーム、その他のスキンケア製品の処方に使用され、肌の水分補給と滑らかさを高めます。 そのマイルドな性質により、敏感肌にも適しており、刺激を起こすことなく鎮静効果をもたらします.
食品および香料業界
プロパン酸、2-ヒドロキシ-、ブチルエステル、(2S)-: は、食品業界で香味剤として使用されています。それは、マイルドでフルーティーな香りと味を与え、飲料、菓子、焼き菓子に人気のある添加物となっています。 その使用は、安全性と食品基準への適合性を確保するために規制されています .
生分解性ポリマー
この化合物は、ポリ乳酸(PLA)などの生分解性ポリマーの製造における重要なモノマーです。PLAは、環境に優しい特性を持つことから、包装、使い捨て食器、医療機器に広く使用されています。 ブチル(2S)-2-ヒドロキシプロパノエートをポリマー合成に使用することで、持続可能な材料の開発に貢献しています .
農薬
農業では、(-)-ブチルL-乳酸は、農薬や除草剤の溶媒およびキャリアとして役立ちます。さまざまな有効成分を溶解する能力により、農業用製剤の効果を高め、より良い作物の保護と収量を確保します。 さらに、その生分解性により、環境への影響が軽減されます .
グリーンケミストリー
この化合物は、持続可能な化学プロセスにおける可能性のために、グリーンケミストリーでも研究されています。触媒反応やグリーン溶媒としての使用は、有害物質の削減と環境に優しい化学慣行の促進という原則に沿っています。
医薬品応用。化粧品処方。 食品業界での使用。 生分解性ポリマー。 農薬。 : 工業用溶媒。 : 生体医用研究。 : グリーンケミストリー。
特性
IUPAC Name |
butyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABAEUHTLLEML-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042335 | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-19-9 | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Butyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, butyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL LACTATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33GLZ553P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Butyl L-lactate in drug formulation?
A: Butyl L-lactate shows promise as a solvent in the development of self-microemulsifying premicroemulsion systems (SMEPMS). These systems can encapsulate poorly water-soluble drugs, like Fenofibrate, into nanosized particulates. [] This enhances the drug's solubility and bioavailability, crucial factors for effective drug delivery.
Q2: How does the choice of cosurfactant affect the properties of Butyl L-lactate-based SMEPMS?
A: Research indicates that using Polyethylene glycol 600 (PEG 600) as a cosurfactant alongside Butyl L-lactate and Tween 80 in SMEPMS formulations leads to smaller and more stable nanoparticles after freeze-drying and resuspension. [] The study suggests that PEG 600 improves the system's ability to maintain the drug in a nano-dispersed state.
Q3: Can saccharides improve the stability of Butyl L-lactate-based SMEPMS formulations?
A: Yes, incorporating saccharides like lactose, mannitol, glucose, sucrose, or trehalose during the freeze-drying of Butyl L-lactate-based SMEPMS helps prevent particle aggregation. [] This is likely due to the saccharides acting as "anticaking" agents, providing steric hindrance and repulsion between the nanoparticles.
Q4: Are there any studies on the vapor-liquid equilibrium of Butyl L-lactate?
A: Yes, researchers have investigated the isobaric vapor–liquid equilibrium (VLE) data for the binary mixture of Butyl L-lactate and 1-butanol at low pressures (1 and 5 kPa). [] This data is valuable for understanding the separation behavior of this mixture, which could be relevant in industrial processes.
Q5: Can Butyl L-lactate be used in chemical synthesis?
A: Absolutely. Butyl L-lactate serves as a starting material in the multi-step synthesis of Cyhalofop-butyl, a herbicide. [] The synthesis involves reacting Butyl L-lactate with paratoluenesulfonyl chloride followed by several subsequent reactions to yield the final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
![4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276604.png)









